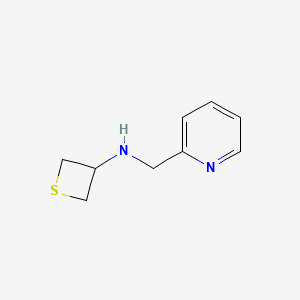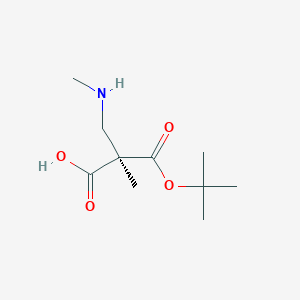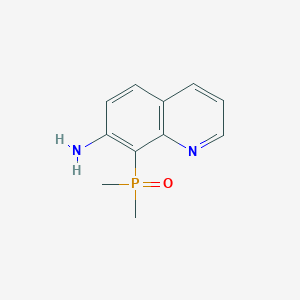
(7-Aminoquinolin-8-yl)dimethylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Aminoquinolin-8-yl)dimethylphosphine oxide is a compound that combines the structural features of 8-aminoquinoline and dimethylphosphine oxide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Aminoquinolin-8-yl)dimethylphosphine oxide typically involves the reaction of 8-aminoquinoline with dimethylphosphine oxide. One common method is the diazotization of the corresponding P(O)Me2-substituted amine in non-aqueous media . This method provides the target product as a stable solution, which can be used in further reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar diazotization methods. The process is optimized for high yield and purity, ensuring that the compound is suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(7-Aminoquinolin-8-yl)dimethylphosphine oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(7-Aminoquinolin-8-yl)dimethylphosphine oxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Mecanismo De Acción
The mechanism of action of (7-Aminoquinolin-8-yl)dimethylphosphine oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It may also participate in electron transfer processes, affecting the redox state of the system.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylphosphine oxide: A related compound with similar phosphine oxide functionality.
8-Aminoquinoline: Shares the quinoline structure but lacks the phosphine oxide group.
(Diazomethyl)dimethylphosphine oxide: Another phosphine oxide derivative with different reactivity.
Uniqueness
(7-Aminoquinolin-8-yl)dimethylphosphine oxide is unique due to its combination of 8-aminoquinoline and dimethylphosphine oxide moieties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Propiedades
Fórmula molecular |
C11H13N2OP |
|---|---|
Peso molecular |
220.21 g/mol |
Nombre IUPAC |
8-dimethylphosphorylquinolin-7-amine |
InChI |
InChI=1S/C11H13N2OP/c1-15(2,14)11-9(12)6-5-8-4-3-7-13-10(8)11/h3-7H,12H2,1-2H3 |
Clave InChI |
YKXQYJDEHUVRSX-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C1=C(C=CC2=C1N=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


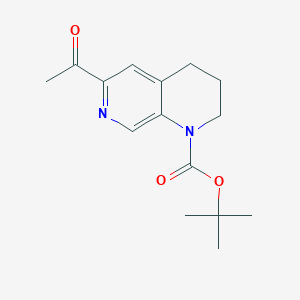
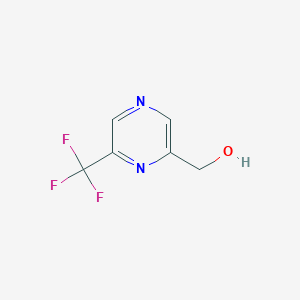

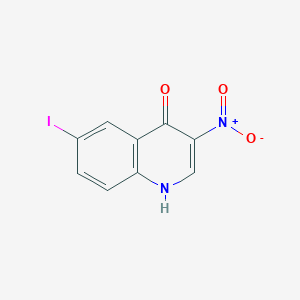
![(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-broMo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate](/img/structure/B12956970.png)
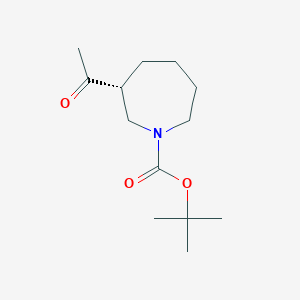
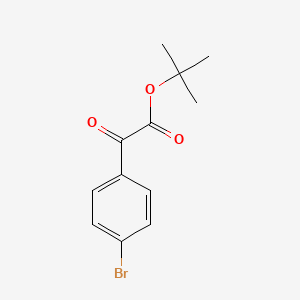
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B12957003.png)
![N-ethylspiro[3.4]octan-2-amine](/img/structure/B12957008.png)
